molecular formula C23H26N2O2 B061492 1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 180272-14-4

1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B061492
CAS No.: 180272-14-4
M. Wt: 362.5 g/mol
InChI Key: FBOUYBDGKBSUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and neuropharmacology research. This compound features a stereochemically defined (S)-configured 1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety, a privileged structure known for its ability to interact with diverse biological targets, ester-linked to a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) system. The quinuclidine group acts as a robust, basic amine, enhancing molecular recognition and binding affinity. The primary research value of this molecule lies in its potential as a key intermediate or precursor for the synthesis of novel ligands targeting central nervous system (CNS) receptors, particularly muscarinic acetylcholine receptors (mAChRs) and related GPCRs. Its structure is reminiscent of compounds that modulate cholinergic neurotransmission, making it a valuable tool for probing receptor subtype selectivity, allosteric binding sites, and signal transduction pathways. Researchers can utilize this high-purity compound to develop new therapeutic candidates for neurological disorders, investigate structure-activity relationships (SAR) in complex bicyclic systems, and explore its utility in asymmetric synthesis. The defined stereochemistry at the benzylic carbon is critical for ensuring specific and reproducible interactions with chiral biological targets, making this reagent essential for rigorous and high-impact scientific investigation.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432404, DTXSID70861463
Record name AGN-PC-00BQTH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180272-14-4
Record name AGN-PC-00BQTH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, commonly known as Solifenacin, is a synthetic compound primarily used in the treatment of overactive bladder (OAB) and related urinary disorders. It functions as a selective antagonist of the M3 muscarinic acetylcholine receptor, which plays a crucial role in bladder function and smooth muscle contraction.

Chemical Structure

The molecular formula of Solifenacin is C23_{23}H26_{26}N2_2O, featuring a bicyclic structure that includes an isoquinoline ring fused to a cyclooctane framework with a nitrogen atom replacing one carbon atom. This unique structure is pivotal for its biological activity and receptor binding characteristics.

Solifenacin exerts its therapeutic effects primarily through:

  • Muscarinic Receptor Antagonism : It selectively binds to the M3 muscarinic receptors in the bladder, inhibiting acetylcholine's action, which results in the relaxation of the detrusor muscle and decreased bladder contractions .

In Vitro Studies

Research has demonstrated that Solifenacin not only blocks M3 receptors but also influences potassium ion currents. A study reported that Solifenacin increased the amplitude of M-type K+^+ current (IK(M)_K(M)) in pituitary GH3_3 cells, suggesting additional mechanisms beyond muscarinic antagonism . The effective concentration (EC50_{50}) for this effect was found to be 0.34 μM.

Pharmacokinetics

Solifenacin undergoes extensive hepatic metabolism primarily through N-dealkylation and hydroxylation pathways, leading to inactive metabolites that are excreted via urine. This metabolic profile is critical for understanding its dosing and potential interactions with other medications.

Therapeutic Applications

Solifenacin is indicated for:

  • Overactive Bladder (OAB) : It significantly reduces episodes of urgency and frequency in patients suffering from OAB.
  • Neurogenic Detrusor Overactivity : It is also beneficial for patients with neurological conditions affecting bladder control.

Case Studies

Several clinical trials have assessed the efficacy and safety of Solifenacin:

  • Efficacy in OAB : A randomized controlled trial involving 500 patients showed that Solifenacin significantly reduced daily incontinence episodes compared to placebo, with a notable improvement in quality of life metrics.
  • Long-term Safety : A 12-month follow-up study indicated that patients maintained symptom relief without significant adverse effects, reinforcing its long-term safety profile.

Adverse Effects

While generally well-tolerated, Solifenacin can cause side effects such as:

  • Dry mouth
  • Constipation
  • Blurred vision

These anticholinergic effects are consistent with its mechanism of action and highlight the importance of monitoring patient responses during treatment.

Scientific Research Applications

Therapeutic Applications

  • Overactive Bladder Treatment :
    • Solifenacin is predominantly used to manage symptoms of OAB, providing relief from urinary urgency and frequency by relaxing the detrusor muscle .
  • Cognitive Disorders :
    • Research indicates potential applications in treating cognitive deficits associated with neurological disorders like schizophrenia and Alzheimer's disease due to its interaction with nicotinic acetylcholine receptors (nAChRs) .

Clinical Studies on Overactive Bladder

A clinical trial demonstrated that Solifenacin significantly improved bladder control in patients with OAB compared to placebo, highlighting its efficacy in reducing daily urinary frequency and urgency episodes.

Neuropharmacological Research

Studies have shown that derivatives of azabicyclo[2.2.2]octane, including Solifenacin, exhibit agonistic activity at the alpha7 nAChR. This receptor is crucial for cognitive functions and sensory processing, suggesting that these compounds could be developed into therapeutic agents for cognitive impairments .

Comparative Analysis with Other Muscarinic Antagonists

Compound NameMechanismKey Features
Oxybutynin Muscarinic antagonistLess selective; used for OAB
Tolterodine Muscarinic antagonistSimilar indications; different side effects
Darifenacin Highly selective for M3 receptorsTargeted action; fewer side effects

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Solifenacin

Compound Name Structural Differences Stereochemistry Pharmacological Activity Source
Solifenacin (Active Form) N/A (1S,3R) Potent M3 antagonist; activates M-type K⁺ currents
Isomer-1 (RS) Stereochemistry at C1: R (1R,3R) 100-fold lower M3 affinity
Isomer-2 (SS) Stereochemistry at C1: S; C3: S (1S,3S) Inactive at M3 receptors
Impurity G C1: R configuration (1R,3R) Inactive; synthetic byproduct
Impurity H Azabicyclo C3: S configuration (1S,3S) Inactive; synthetic byproduct
Impurity B Ester group: isopropyl instead of quinuclidinyl N/A No antimuscarinic activity

Key Observations :

  • Stereochemical purity is essential for efficacy. Impurities like Isomer-1 and Impurity G lack therapeutic value .
  • The quinuclidinyl ester moiety is critical for receptor binding; substitution (e.g., isopropyl in Impurity B) abolishes activity .

Functional Comparison with Other Antimuscarinics

Table 2: Pharmacological Profile vs. Other mAChR Antagonists

Compound Receptor Selectivity Unique Mechanisms Metabolic Profile Clinical Use
Solifenacin M3 > M2 Activates M-type K⁺ currents (IK(M)), enhancing bladder relaxation Hepatic metabolism (CYP3A4); one active metabolite (4R-hydroxy solifenacin) Overactive bladder
Oxybutynin Non-selective (M1-M5) None Extensive metabolism to active N-desethyloxybutynin (causes side effects) Overactive bladder
Tolterodine M3 > M2 None Metabolized to active 5-hydroxymethyl derivative Overactive bladder
Darifenacin M3 > M2 None CYP2D6 metabolism; fewer drug interactions Overactive bladder

Key Findings :

  • Solifenacin’s dual action (M3 antagonism + IK(M) activation) may reduce side effects (e.g., dry mouth) compared to non-selective agents like oxybutynin .
  • Its metabolism produces only one minor active metabolite (4R-hydroxy solifenacin), minimizing prolonged effects .

Physicochemical and Analytical Comparisons

Table 3: Physicochemical Properties

Property Solifenacin Free Base Solifenacin Succinate Impurity B
Molecular Formula C₂₃H₂₆N₂O₂ C₂₇H₃₂N₂O₆ (C₂₃H₂₆N₂O₂·C₄H₆O₄) C₁₇H₁₈N₂O₂
Molecular Weight 362.47 g/mol 480.55 g/mol 282.34 g/mol
Solubility Low in water High (succinate salt) Moderate
Boiling Point 505.5°C N/A N/A
Analytical Methods LC-MS/MS , spectrophotometry HPLC Chromatography

Key Notes:

  • The succinate salt improves solubility and bioavailability .
  • Impurities are monitored via UPLC methods to ensure <0.15% in formulations .

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₂₃H₂₆N₂O₂ , with a molecular weight of 362.46 g/mol. Its structure combines a quinuclidine moiety (1-azabicyclo[2.2.2]oct-8-yl) and a tetrahydroisoquinoline derivative, creating a chiral center at the (1S)-position. The ester linkage between the bicyclic amine and the carboxylate group is critical for its pharmacological activity.

Synthesis Methodologies

Formylation-Cyclization Route

This method, detailed in US Patent 5,510,486, involves a two-step formylation and Lewis acid-mediated cyclization.

Step 1: Formylation of Intermediate Amine

The precursor N-(1-azabicyclo[2.2.2]oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide reacts with trichloromethyl chloroformate in toluene at 110°C for 5–12 hours under nitrogen. The formylating agent selectively activates the carboxamide, forming a reactive intermediate.

Reaction Conditions:

ParameterValue
SolventToluene
Temperature110°C
Time5–12 hours
Yield68–72%

Step 2: Cyclization with Lewis Acid

The formylated intermediate undergoes cyclization using boron trifluoride etherate (BF₃·OEt₂) in toluene at 110°C for 4–18 hours. The Lewis acid facilitates intramolecular electrophilic aromatic substitution, forming the isoquinoline core.

Optimization Insight:

  • Lower temperatures (<100°C) result in incomplete cyclization.

  • Excess BF₃·OEt₂ (1.5 equiv.) improves yield to 78%.

Carbonate-Mediated Coupling

WO Patent 2010/103529 describes a milder route using bis(aryl) carbonate to couple quinuclidin-3-ol and tetrahydroisoquinoline.

Step 1: Carbonate Formation

(R)-Quinuclidin-3-ol reacts with bis(p-nitrophenyl) carbonate in tetrahydrofuran (THF) at 25–30°C for 2 hours, forming (3R)-1-azabicyclo[2.2.2]oct-3-yl 4-nitrophenyl carbonate.

Reaction Conditions:

ParameterValue
SolventTHF
Temperature25–30°C
Time2 hours
Yield85%

Step 2: Esterification

The carbonate intermediate reacts with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in diisopropyl ether at 0–30°C, yielding the target compound via nucleophilic acyl substitution.

Critical Parameters:

  • Slow addition of tetrahydroisoquinoline prevents racemization.

  • pH adjustment to 1–2 with HCl isolates the product as a hydrochloride salt.

Industrial-Scale Purification

Crystallization Strategies

Both patents emphasize crystallization for enantiomeric purity:

  • Toluene Recrystallization : Reduces (R,R)- and (S,S)-isomers to <0.1%.

  • Isopropanol-HCl Slurry : Yields 99.95% chiral purity by precipitating the hydrochloride salt.

Comparative Data:

MethodPurity (%)Solvent
Toluene99.8Toluene
Isopropanol-HCl99.95Isopropanol

Q & A

Q. What synthetic routes are recommended for synthesizing 1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, and how is stereochemical purity ensured?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including:
  • Chiral resolution : Use of (1S)-configured starting materials or chiral catalysts (e.g., asymmetric hydrogenation) to ensure enantiomeric purity.
  • Bicyclo[2.2.2]octane formation : Ring-closing metathesis or Diels-Alder reactions under controlled temperatures (e.g., -78°C to room temperature).
  • Esterification : Coupling the isoquinoline moiety with the azabicyclo[2.2.2]octane core using carbodiimide-mediated activation (e.g., EDC/HOBt).
  • Purification : Chromatography (HPLC with chiral columns) and recrystallization to isolate stereoisomers.
    Characterization : Confirm stereochemistry via 1H^{1}\text{H}/13C^{13}\text{C} NMR (nuclear Overhauser effect, NOE) and X-ray crystallography .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify proton environments and carbon frameworks. Use of DEPT-135 and 2D-COSY/HMBC for connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI-TOF).
  • X-ray Crystallography : Resolve absolute configuration, particularly for the bicyclo[2.2.2]octane and isoquinoline moieties .
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess (ee) ≥98% .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards.
  • First Aid : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled .

Advanced Research Questions

Q. How can computational chemistry optimize the design of derivatives targeting specific receptors?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.
  • Molecular Docking : Screen derivatives against target receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., 100-ns simulations in GROMACS).
  • ICReDD Framework : Integrate computational predictions with high-throughput experimentation to validate hits .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature, cell lines) using tools like RevMan.
  • Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., 37°C, 5% CO2_2).
  • Data Reconciliation : Apply machine learning (e.g., random forests) to identify confounding variables .

Q. How can QM/MM simulations elucidate the compound’s interaction with enzymatic targets?

  • Methodological Answer :
  • Model Construction : Build the enzyme-ligand complex using PDB structures (if available) or homology modeling.
  • QM Region : Apply DFT (B3LYP/6-31G*) to the ligand and active-site residues (e.g., catalytic triad).
  • MM Region : Use CHARMM36 force field for the protein scaffold.
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between enantiomers .

Q. What experimental designs minimize resource consumption while screening reaction conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs (e.g., 2kp^{k-p} arrays) to test variables (solvent, catalyst, temperature).
  • High-Throughput Robotics : Automate reaction setup and analysis (e.g., LC-MS robots).
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.